4-Bromo-2-chloro-3-fluoroiodobenzene
Description
Contextual Importance of Highly Halogenated Aromatic Compounds in Contemporary Organic Synthesis
Highly halogenated aromatic compounds serve as fundamental building blocks in modern organic synthesis. Their importance stems from their wide range of applications in the creation of complex molecules, including pharmaceuticals, advanced materials, and industrial chemicals. numberanalytics.com The presence of halogen atoms on an aromatic ring provides reactive handles that can be selectively transformed into other functional groups through various chemical reactions. This versatility makes polyhalogenated aromatics invaluable intermediates in the synthesis of agrochemicals, natural products, and pharmaceuticals. nordmann.globalacs.org The development of sophisticated catalytic systems, particularly palladium-catalyzed coupling reactions, has further expanded the utility of these compounds, enabling the efficient formation of carbon-carbon and carbon-heteroatom bonds. acs.orgacs.org
Overview of Halogenation Patterns and Their Influence on Aromatic Reactivity and Functionalization Potential
The reactivity of a halogenated aromatic compound is profoundly influenced by the nature of the halogen substituents, their number, and their positions on the aromatic ring. numberanalytics.com Halogenation is a classic example of electrophilic aromatic substitution, a process where an electrophile attacks the electron-rich benzene (B151609) ring. libretexts.orgmasterorganicchemistry.com However, halogens themselves are generally not electrophilic enough to react with an aromatic ring without the presence of a catalyst to activate them. libretexts.org
The reactivity of halogens decreases down the group in the periodic table: Fluorine > Chlorine > Bromine > Iodine. numberanalytics.com Fluorination is a highly exothermic and often explosive reaction, while iodination is typically endothermic and may require an oxidizing agent to proceed. numberanalytics.comlibretexts.org
The presence of multiple, different halogens on a single aromatic ring creates a molecule with diverse functionalization potential. Each halogen atom can exhibit distinct reactivity, allowing for selective chemical transformations. For instance, in polyhalogenated arenes, metal-catalyzed cross-coupling reactions often show preferential reactivity, with the carbon-iodine bond being more reactive than the carbon-bromine bond, which is in turn more reactive than the carbon-chlorine bond. acs.orgossila.com Furthermore, highly electronegative halogens like fluorine can activate the ring for nucleophilic aromatic substitution. ossila.com This differential reactivity is a cornerstone of their utility, enabling chemists to perform sequential reactions at specific sites on the molecule.
| Halogen | Electrophilic Substitution Reactivity | Leaving Group Ability in Cross-Coupling | Activation for Nucleophilic Substitution |
|---|---|---|---|
| Fluorine (F) | Highest | Lowest | Highest |
| Chlorine (Cl) | High | Low | Moderate |
| Bromine (Br) | Moderate | Moderate | Low |
| Iodine (I) | Lowest | Highest | Lowest |
Rationale for In-depth Investigation of 4-Bromo-2-chloro-3-fluoroiodobenzene as a Versatile Synthetic Intermediate
The compound this compound is a subject of significant interest due to its unique substitution pattern, which makes it a highly versatile synthetic intermediate. nordmann.global It possesses four different halogen atoms—iodine, bromine, chlorine, and fluorine—each occupying a specific position on the benzene ring. This intricate arrangement provides multiple, distinct reaction sites on a single molecular scaffold.
The rationale for its investigation is built upon the differential reactivity of its halogen substituents:
The iodine atom is the most reactive site for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings).
The bromine atom offers a second site for cross-coupling reactions, which can be engaged after the iodine has reacted by adjusting reaction conditions. acs.orgacs.org
The chlorine atom is the least reactive in cross-coupling reactions, providing a stable position that can be functionalized under more forcing conditions or left unmodified.
This graded reactivity allows for a programmed, stepwise functionalization of the aromatic ring, enabling the synthesis of highly complex and precisely substituted aromatic compounds that would be difficult to prepare by other means.
| Property | Value | Source |
|---|---|---|
| CAS Number | 1000573-03-4 | sigmaaldrich.comchemscene.com |
| Molecular Formula | C₆H₂BrClFI | sigmaaldrich.comchemscene.com |
| Molecular Weight | 335.34 g/mol | chemscene.com |
Scope and Objectives of Academic Research Endeavors Focused on this compound
Academic research focused on this compound encompasses several key objectives aimed at unlocking its full synthetic potential. A primary goal is the development of highly selective and efficient methodologies for the sequential functionalization of the molecule. This involves fine-tuning reaction conditions and catalyst systems to precisely target one halogen atom in the presence of the others.
Specific research objectives include:
Method Development: Establishing robust and scalable synthetic protocols for the selective mono- and poly-functionalization of the aromatic ring via orthogonal reaction strategies. A patent describing a one-pot diazotization-iodination method for its synthesis from 4-bromo-3-chloro-2-fluoroaniline (B37690) indicates efforts towards efficient production. google.com
Mechanistic Studies: Investigating the electronic and steric effects of the four-halogen substitution pattern on the reactivity and regioselectivity of various transformations.
Application in Target Synthesis: Utilizing this compound as a key building block in the total synthesis of complex natural products, pharmaceuticals, and novel organic materials like liquid crystals and carbazole (B46965) derivatives. ossila.com
Library Synthesis: Employing this versatile intermediate for the creation of libraries of highly substituted aromatic compounds for screening in drug discovery and materials science applications.
Through these research endeavors, the scientific community aims to expand the synthetic toolkit available to organic chemists and facilitate the discovery of new molecules with valuable properties.
Structure
3D Structure
Properties
IUPAC Name |
1-bromo-3-chloro-2-fluoro-4-iodobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrClFI/c7-3-1-2-4(10)5(8)6(3)9/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCDCMTZSIZCQSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1Br)F)Cl)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrClFI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for the Preparation of 4 Bromo 2 Chloro 3 Fluoroiodobenzene
Retrosynthetic Analysis and Strategic Disconnections for 4-Bromo-2-chloro-3-fluoroiodobenzene
Retrosynthetic analysis is a powerful tool for devising a synthetic plan by deconstructing the target molecule into simpler, commercially available starting materials. For this compound, the primary challenge lies in the controlled, regioselective introduction of the four halogen substituents.
A key strategic disconnection involves the final installation of the iodine atom. The Sandmeyer reaction, which converts an arylamine via its diazonium salt into an aryl iodide, is a highly effective transformation for this purpose. This suggests that a key precursor is a tri-substituted aniline (B41778), specifically 4-bromo-2-chloro-3-fluoroaniline (B1524954). This disconnection is synthetically advantageous as the amino group is a strong activating and ortho-, para-directing group, which can be strategically exploited to install other halogens before its conversion.
Further deconstruction of 4-bromo-2-chloro-3-fluoroaniline points towards a simpler di-substituted aniline. Considering the directing effects of the halogens and the amino group, a logical precursor would be 2-chloro-3-fluoroaniline (B1293833). The amino group in this precursor would direct an incoming electrophile, such as a brominating agent, to the para position (position 4), leading to the desired trisubstituted aniline intermediate.
The synthesis of 2-chloro-3-fluoroaniline can be envisioned from 3-fluoroaniline (B1664137) or 2-chloronitrobenzene through established chlorination and reduction/fluorination sequences, respectively. This multi-step retrosynthetic pathway provides a logical and feasible route to the target molecule, starting from readily accessible precursors.
Precursor Synthesis and Regioselective Functionalization Routes to Key Aromatic Intermediates
The successful synthesis of this compound hinges on the efficient preparation of key aromatic intermediates, primarily halogenated aniline derivatives. The order of halogen introduction is critical to ensure the desired regiochemistry.
Synthesis of Halogenated Aniline Derivatives as Precursors
The synthesis of the pivotal intermediate, 4-bromo-2-chloro-3-fluoroaniline, typically begins with a less substituted aniline. A common starting material is 2-chloro-3-fluoroaniline. This precursor can be synthesized from 3-fluoronitrobenzene, which undergoes chlorination to produce 2-chloro-3-fluoronitrobenzene. Subsequent reduction of the nitro group, often achieved using reducing agents like tin(II) chloride or iron powder in an acidic medium, yields 2-chloro-3-fluoroaniline. chemicalbook.com
Strategic Introduction of Multiple Halogen Substituents
With a di-substituted aniline in hand, such as 2-chloro-3-fluoroaniline, the next step is the regioselective introduction of the bromine atom. The powerful activating and ortho-, para-directing effect of the amino group is the primary controlling factor in this transformation. The para position relative to the amino group is sterically more accessible and electronically activated, making it the preferred site for electrophilic substitution.
The bromination of 2-chloro-3-fluoroaniline to yield 4-bromo-2-chloro-3-fluoroaniline is a critical step. This transformation is typically achieved using an electrophilic brominating agent. The final halogen, iodine, is introduced via the Sandmeyer reaction. The 4-bromo-2-chloro-3-fluoroaniline intermediate is first converted to its corresponding diazonium salt using sodium nitrite (B80452) in a strong acid. This diazonium salt is then treated with a source of iodide, such as potassium iodide, to yield the final product, this compound. A patent describes a similar one-pot diazotization and iodination method for a regioisomer, which reduces the formation of by-products and improves yield. google.com
Advanced Halogenation Protocols for Selective Introduction of Bromine, Chlorine, Fluorine, and Iodine
The regioselective installation of halogens onto an aromatic ring that already contains other deactivating halogen substituents requires specialized and often advanced halogenation protocols.
Regioselective Bromination Techniques on Aromatic Substrates
The bromination of an aniline derivative is a key step in the synthesis of this compound. The amino group is a strong activating group, which facilitates electrophilic bromination. However, this high reactivity can sometimes lead to over-bromination or lack of regioselectivity.
To achieve selective monobromination at the desired position, specific reagents and conditions are employed. N-Bromosuccinimide (NBS) is a commonly used reagent for the regioselective bromination of anilines. A patented method describes the bromination of 3-chloro-2-fluoroaniline (B1295074) using N-bromosuccinimide in N,N-dimethylformamide to introduce the bromine atom para to the amino group, yielding 4-bromo-3-chloro-2-fluoroaniline (B37690). google.com This method highlights the use of a milder brominating agent to control the reaction's selectivity. The reaction conditions, such as temperature and solvent, are crucial for maximizing the yield of the desired isomer.
| Starting Material | Brominating Agent | Solvent | Key Outcome | Reference |
|---|---|---|---|---|
| 3-chloro-2-fluoroaniline | N-Bromosuccinimide (NBS) | N,N-dimethylformamide (DMF) | Selective bromination at the para-position to the amino group. | google.com |
Directed Chlorination Methodologies
While the synthetic route outlined above introduces the chlorine atom early in the sequence, alternative strategies might require the chlorination of a more complex, substituted aromatic ring. In such cases, directed chlorination methodologies become essential. Standard electrophilic chlorination of a polyhalogenated, and thus deactivated, benzene (B151609) ring can be challenging and often results in a mixture of products.
Directed ortho metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.orgsemanticscholar.org This method involves the deprotonation of an aromatic C-H bond ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. The resulting aryllithium species can then be quenched with an electrophilic chlorine source (e.g., hexachloroethane (B51795) or N-chlorosuccinimide) to introduce a chlorine atom at a specific position. While not explicitly reported for this compound, this strategy could be hypothetically applied if a suitable directing group is present on the aromatic ring at a strategic point in the synthesis. The choice of the directing group and the reaction conditions are critical for the success of this methodology.
| Strategy | Key Reagents | Mechanism | Potential Application | Reference |
|---|---|---|---|---|
| Directed ortho Metalation (DoM) | Directing Metalation Group (DMG), Organolithium reagent, Electrophilic chlorine source | Deprotonation ortho to the DMG followed by electrophilic quenching. | Regioselective introduction of a chlorine atom on a substituted benzene ring. | wikipedia.orgsemanticscholar.org |
Fluorination Strategies for Complex Aromatics
The introduction of fluorine into complex aromatic molecules is a critical step in medicinal chemistry and materials science due to the unique properties it imparts, such as enhanced metabolic stability, lipophilicity, and bioavailability. numberanalytics.comresearchgate.net Traditional fluorination methods often involve harsh reagents like elemental fluorine, which can be difficult to control with complex substrates. numberanalytics.comjove.com Consequently, a range of more selective and milder strategies have been developed.
Recent advancements have shifted towards more controlled and sustainable fluorination techniques. numberanalytics.com These include:
Photocatalytic Fluorination: This method uses light to initiate fluorination under mild conditions, offering high selectivity for C-H bond fluorination in arenes and heteroarenes. numberanalytics.commdpi.com
Electrochemical Fluorination: Utilizing an electrochemical cell, this technique provides a reagent-free alternative for introducing fluorine. numberanalytics.com
Transition Metal-Catalyzed Fluorination: Various transition metals are employed as catalysts to improve the efficiency and specificity of fluorination reactions. numberanalytics.com
For electrophilic fluorination, reagents like Selectfluor (F-TEDA-BF4) have become commonplace. libretexts.org Selectfluor acts as a fluorine donor, facilitating the reaction where direct fluorination with F2 would be too reactive and non-selective. jove.comlibretexts.org Late-stage fluorination, the introduction of fluorine at a late step in a synthetic sequence, is a particularly valuable strategy as it allows for the rapid diversification of complex molecules. numberanalytics.comacs.org
| Fluorination Strategy | Description | Key Features |
| Photocatalytic Fluorination | Utilizes light and a photocatalyst to generate reactive fluorine species. numberanalytics.commdpi.com | Mild reaction conditions, high selectivity for C-H bonds. numberanalytics.com |
| Electrochemical Fluorination | Employs anodic oxidation in the presence of a fluoride (B91410) source. numberanalytics.com | Reagent-free alternative to traditional methods. numberanalytics.com |
| Electrophilic Fluorination | Uses reagents that deliver an electrophilic fluorine ("F+"). | Reagents like Selectfluor provide controlled fluorination. jove.comlibretexts.org |
| Late-Stage Fluorination | Introduces fluorine in the final steps of a synthesis. numberanalytics.comacs.org | Enables rapid synthesis of fluorinated analogues for drug discovery. numberanalytics.com |
Iodination Reagents and Reaction Conditions for Aromatic Systems
Iodination of aromatic systems is a fundamental transformation in organic synthesis. Unlike other halogens, elemental iodine is relatively unreactive towards aromatic rings and typically requires activation. jove.comcommonorganicchemistry.com The most common method for aromatic iodination is electrophilic aromatic substitution (SEAr). commonorganicchemistry.com
To achieve this, elemental iodine is often used in conjunction with an oxidizing agent. These agents oxidize I2 to a more potent electrophilic species, often represented as I+. libretexts.org Common oxidizing agents include nitric acid, hydrogen peroxide, and copper salts like CuCl2. jove.comlibretexts.org For aromatic compounds that are highly activated, such as phenols or anilines, iodination can proceed under milder conditions. commonorganicchemistry.commanac-inc.co.jp N-Iodosuccinimide (NIS) is another widely used reagent for the iodination of activated and some deactivated aromatic rings. commonorganicchemistry.com
An alternative and highly effective method for regioselective iodination involves a lithiation-iodination sequence. An aromatic compound is first deprotonated using a strong organolithium base (e.g., n-BuLi, s-BuLi, t-BuLi) to form an aryllithium intermediate. This potent nucleophile is then quenched with an electrophilic iodine source, most commonly elemental iodine (I2), to install the iodine atom at a specific position. commonorganicchemistry.com
A specific method for synthesizing a related compound, 1-bromo-2-chloro-3-fluoro-4-iodobenzene, involves a one-pot diazotization and iodination of 4-bromo-3-chloro-2-fluoroaniline. In this process, the aniline is treated with sulfuric acid, followed by the addition of cuprous iodide, potassium iodide, and sodium nitrite. This approach avoids the isolation of the diazonium salt and allows for immediate reaction with iodide, which can improve yield and operational safety. google.com
| Iodination Method | Reagents | Substrate Scope |
| Electrophilic Aromatic Substitution (SEAr) | I2 + Oxidizing Agent (e.g., HNO3, H2O2, CuCl2) jove.comlibretexts.org | General aromatic compounds. |
| SEAr on Activated Rings | I2 or N-Iodosuccinimide (NIS) commonorganicchemistry.com | Activated aromatics (e.g., phenols, anilines). commonorganicchemistry.commanac-inc.co.jp |
| Lithiation-Iodination | Organolithium base (e.g., n-BuLi) then I2 commonorganicchemistry.com | Allows for regioselective iodination. |
| Sandmeyer-type Reaction | Aryl amine -> Diazonium salt, then KI/CuI google.com | Synthesis from corresponding anilines. |
Directed Ortho-Metalation (DoM) Strategies in the Synthesis of Functionalized Halobenzenes
Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. wikipedia.org This strategy overcomes the limitations of classical electrophilic aromatic substitution, which often yields a mixture of ortho and para isomers. wikipedia.orguwindsor.ca In DoM, a directing metalation group (DMG) coordinates to an organolithium reagent, guiding deprotonation to the adjacent ortho position. wikipedia.orgbaranlab.org The resulting aryllithium intermediate can then be trapped with a variety of electrophiles, allowing for the precise installation of a functional group exclusively at the ortho position. wikipedia.orgnih.gov
This methodology is particularly useful in the synthesis of polysubstituted aromatic compounds, including functionalized halobenzenes. The ability to introduce a substituent ortho to a DMG provides a predictable and efficient route to complex substitution patterns that would be difficult to achieve otherwise. nih.gov
Application of Directed Metalation Groups for Ortho-Selectivity
The success of a DoM reaction hinges on the choice of the directed metalation group (DMG). A DMG is typically a functional group containing a heteroatom that can act as a Lewis base, coordinating to the Lewis acidic lithium of the organometallic base (e.g., n-butyllithium). wikipedia.orgbaranlab.org This coordination brings the base into proximity with the ortho-proton, facilitating its abstraction. baranlab.org
A wide variety of functional groups can serve as DMGs, and they exhibit a hierarchy of directing ability. Some of the most powerful and commonly used DMGs include:
Amide groups (-CONR2)
O-carbamate groups (-OCONR2) nih.gov
Sulfonamide groups (-SO2NR2)
Methoxy groups (-OCH3) wikipedia.org
Tertiary amine groups (-NR2) wikipedia.org
The O-carbamate group, particularly -OCONEt2, is recognized as one of the strongest DMGs. nih.gov The relative directing ability of different groups has been established through competition experiments, allowing chemists to predict the site of metalation in molecules containing multiple potential directing groups. uwindsor.ca The interplay between the directing power of the DMG and other electronic or steric factors on the aromatic ring determines the ultimate regioselectivity of the deprotonation. baranlab.org
Halogen-Metal Exchange Processes and Subsequent Electrophilic Quenching
Halogen-metal exchange is another fundamental reaction for the preparation of organometallic reagents, especially aryllithiums. wikipedia.org This reaction involves treating an organic halide (typically an aryl bromide or iodide) with an organolithium reagent, such as n-butyllithium or t-butyllithium. wikipedia.orgias.ac.in The result is an exchange where the halogen atom is swapped for the lithium atom. stackexchange.com
This process is often very fast and efficient, particularly for aryl iodides and bromides. wikipedia.org The general reactivity trend for the exchange is I > Br > Cl >> F. wikipedia.orgstackexchange.com Fluorine is generally unreactive in this context. wikipedia.org This differential reactivity can be exploited for selective metalation in polyhalogenated aromatic systems.
Once the aryllithium species is generated via halogen-metal exchange, it can be reacted with a wide array of electrophiles in a process known as electrophilic quenching. acs.org This allows for the introduction of various functional groups at the position formerly occupied by the halogen.
Common Electrophiles Used in Quenching:
Iodine (I2) for iodination
Aldehydes and ketones to form alcohols
Carbon dioxide (CO2) to form carboxylic acids
Alkyl halides to introduce alkyl groups
Halogen Dance Reactions as a Synthetic Tool for Halogen Scrambling and Migration
The halogen dance (HD) reaction, also known as halogen migration or scrambling, is a fascinating rearrangement where a halogen atom moves from its original position on an aromatic or heteroaromatic ring to a different one. wikipedia.org This transformation is a powerful synthetic tool, as it provides access to isomers that may be difficult or impossible to synthesize through conventional methods. wikipedia.orgresearchgate.net The reaction is driven by thermodynamics, with the halogen migrating to a more stable anionic position. wikipedia.org
The halogen dance enables a dual functionalization strategy: an electrophile can be introduced at the site vacated by the halogen, while a new nucleophilic center is created at the halogen's new location. wikipedia.org This makes it a highly strategic reaction for the synthesis of complex, poly-substituted aromatic compounds. rsc.org
Base-Mediated Halogen Migration in Polyhalogenated Aromatics
The halogen dance reaction is typically initiated by a strong base in polyhalogenated aromatic compounds. eurekaselect.com Strong lithium amide bases, such as lithium diisopropylamide (LDA), are commonly employed. wikipedia.org The mechanism generally begins with the deprotonation of the aromatic ring at a position ortho to a directing group or an existing halogen, creating an arylanion. wikipedia.org
This anionic intermediate can then induce the migration of a nearby halogen atom. In what is termed a base-catalyzed halogen dance, the process involves a series of equilibria where a halogen is transferred from one molecule (the halogen donor) to a lithiated species (the halogen acceptor). wikipedia.org This results in the formation of a new dihalogenated compound and a new lithiated species, effectively causing the halogen to "dance" across the ring system. wikipedia.org This process is particularly relevant for polyhalogenated systems where multiple sites for deprotonation and halogen migration exist. acs.org
Mechanistic Aspects of Halogen Dance Reactions
The "halogen dance" is a fascinating isomerization reaction observed in aromatic and heteroaromatic compounds, where a halogen substituent migrates to a different position on the aromatic ring. wikipedia.org This transformation is typically base-catalyzed and proceeds through a series of deprotonation and metal-halogen exchange steps. researchgate.net The driving force for this rearrangement is the formation of a more stable organometallic intermediate. wikipedia.org
While a specific halogen dance reaction leading to this compound is not prominently documented, the general mechanism can be applied to understand potential isomeric scrambling in related polyhalogenated benzenes. The reaction is initiated by a strong base, often a lithium amide, which deprotonates the aromatic ring at a position ortho to a directing group. researchgate.net In polyhalogenated systems, the acidity of ring protons is increased, and the electrophilicity of the bromine and iodine atoms is enhanced, making them susceptible to nucleophilic attack. beilstein-archives.org
The proposed mechanism involves the formation of an aryl anion, which can then undergo an intramolecular nucleophilic attack on a halogen atom, leading to a bridged transition state. researchgate.netbeilstein-archives.org Subsequent cleavage of this intermediate results in the migration of the halogen. The regioselectivity of the halogen dance is influenced by several factors, including the nature of the base, the solvent, the temperature, and the electronic and steric effects of the substituents on the aromatic ring. wikipedia.org Lower temperatures generally favor halogen dance reactions by allowing for the coexistence of both metalated and unmetalated species. wikipedia.org
For a molecule like this compound, a halogen dance could potentially be induced under strongly basic conditions, leading to a mixture of isomers. The relative positions of the halogens would dictate the most likely migration pathways, driven by the thermodynamic stability of the resulting aryl anion intermediates.
Optimization of Reaction Parameters for Enhanced Yields and Regioselectivity in the Synthesis of this compound
The synthesis of this compound can be achieved through a one-pot diazotization and iodination of 4-bromo-3-chloro-2-fluoroaniline. google.com The optimization of reaction parameters in this Sandmeyer-type reaction is crucial for maximizing the yield and purity of the final product.
Several factors can influence the outcome of this synthesis:
Concentration of Sulfuric Acid: The initial step involves the formation of an aniline salt using sulfuric acid. The concentration of the acid can affect the efficiency of salt formation and the subsequent diazotization. A patent for a similar synthesis suggests a mass concentration of 30%-80% for sulfuric acid. google.com
Molar Ratios of Reactants: The stoichiometry of the reactants, including the aniline, sodium nitrite, potassium iodide, and the copper(I) iodide catalyst, is a critical parameter. Optimized molar ratios can minimize the formation of by-products such as azo compounds. For the synthesis of 1-bromo-2-chloro-3-fluoro-4-iodobenzene, preferred molar ratios of 4-bromo-3-chloro-2-fluoroaniline to cuprous iodide, potassium iodide, and sodium nitrite are suggested to be in the ranges of 1:0.02-0.08, 1:1.2-1.5, and 1:1.1-1.4, respectively. google.com
Temperature Control: Diazotization reactions are typically carried out at low temperatures to ensure the stability of the diazonium salt. However, the described one-pot method for a related compound proceeds at a higher temperature (50-60°C) for the iodination step, which is advantageous for industrial-scale production as it eliminates the need for low-temperature operations. google.com
Catalyst Selection: Copper(I) iodide is used as a catalyst in this reaction. The choice and concentration of the copper catalyst can significantly impact the reaction rate and efficiency. numberanalytics.com
Solvent: The reaction medium can influence the solubility of the reactants and the stability of the intermediates. numberanalytics.com
A systematic study involving the variation of these parameters would be necessary to determine the optimal conditions for the synthesis of this compound, aiming for the highest possible yield and regioselectivity.
Below is an interactive data table summarizing the key reaction parameters and their typical ranges for optimization in a Sandmeyer-type synthesis of a polyhalogenated iodobenzene.
| Parameter | Typical Range | Rationale for Optimization |
| Sulfuric Acid Concentration | 30% - 80% | Affects the efficiency of aniline salt formation and subsequent diazotization. |
| Molar Ratio (Aniline:CuI) | 1 : 0.02 - 0.08 | Optimizes catalytic activity and minimizes cost. |
| Molar Ratio (Aniline:KI) | 1 : 1.2 - 1.5 | Ensures complete iodination of the diazonium salt. |
| Molar Ratio (Aniline:NaNO₂) | 1 : 1.1 - 1.4 | Crucial for complete diazotization while avoiding excess nitrous acid. |
| Temperature | 50°C - 60°C | Balances reaction rate with the stability of the diazonium intermediate. |
Principles of Sustainable Chemistry in the Synthesis of Halogenated Arenes
The principles of green chemistry provide a framework for designing chemical processes that are environmentally benign. rroij.com The synthesis of halogenated arenes, including this compound, can be evaluated and improved based on these principles.
The twelve principles of green chemistry include waste prevention, atom economy, less hazardous chemical syntheses, designing safer chemicals, safer solvents and auxiliaries, design for energy efficiency, use of renewable feedstocks, reduction of derivatives, catalysis, design for degradation, real-time analysis for pollution prevention, and inherently safer chemistry for accident prevention. rjpn.org
In the context of synthesizing polyhalogenated aromatic compounds, several of these principles are particularly relevant:
Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. indianchemicalsociety.com The one-pot synthesis of this compound is advantageous as it reduces the number of steps and potential for material loss. google.com
Catalysis: The use of catalytic reagents is superior to stoichiometric reagents. rroij.com The Sandmeyer reaction's reliance on a catalytic amount of copper(I) iodide aligns with this principle. google.com
Less Hazardous Chemical Syntheses: The chosen synthetic pathway should use and generate substances that possess little or no toxicity to human health and the environment. indianchemicalsociety.com While the synthesis of halogenated arenes often involves hazardous materials, the one-pot approach can minimize handling and exposure to reactive intermediates like diazonium salts. google.com
Safer Solvents and Auxiliaries: The use of hazardous solvents should be minimized or avoided. rjpn.org The described synthesis utilizes an aqueous medium, which is a greener solvent compared to many organic alternatives. google.com
Design for Energy Efficiency: The one-pot synthesis, by avoiding the need for low-temperature diazotization, contributes to energy efficiency. google.com
Future research in the synthesis of this compound and other halogenated arenes should focus on developing even more sustainable methods, such as utilizing biocatalysis or exploring alternative, less hazardous halogenating agents.
Structural Characterization and Elucidation of 4 Bromo 2 Chloro 3 Fluoroiodobenzene
Definitive Structural Assignment via Advanced Spectroscopic Techniques
NMR spectroscopy is the cornerstone for determining the precise connectivity of atoms in a molecule. For 4-Bromo-2-chloro-3-fluoroiodobenzene, with its two remaining aromatic protons and six unique carbon environments, a combination of ¹H, ¹³C, and ¹⁹F NMR is essential for a complete structural picture.
The ¹H NMR spectrum of this compound is expected to display two distinct signals in the aromatic region, corresponding to the two protons on the benzene (B151609) ring (H-5 and H-6).
Chemical Shifts (δ): The electronic environment heavily influences the chemical shift of each proton. The numerous electron-withdrawing halogen substituents (I, Cl, F, Br) will deshield the protons, causing their signals to appear at a relatively high chemical shift (downfield), likely in the range of 7.0 to 8.0 ppm. The proton at the C-6 position, being flanked by the iodine and bromine atoms, is expected to resonate at a different frequency than the proton at the C-5 position, which is adjacent to the bromine.
Coupling Constants (J): The two aromatic protons are adjacent (ortho to each other), which would result in a characteristic ortho coupling constant (³JHH) typically in the range of 7-10 Hz. Furthermore, each proton will also exhibit coupling to the fluorine atom. The coupling between the fluorine at C-3 and the proton at C-5 (a meta-coupling, ⁴JFH) would be smaller (typically 4-8 Hz), while the coupling to the proton at C-6 (a para-coupling, ⁵JFH) would be even smaller (typically 0-3 Hz).
Multiplicities: Due to these interactions, the signal for H-5 is expected to appear as a doublet of doublets (dd), split by both the adjacent H-6 and the meta-coupled fluorine. The signal for H-6 would likely appear as a doublet, primarily split by the ortho H-5, with possible smaller splitting from the para-fluorine that may not be fully resolved.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-5 | 7.2 - 7.6 | Doublet of Doublets (dd) | ³JHH = 7-10 Hz, ⁴JFH = 4-8 Hz |
| H-6 | 7.7 - 8.1 | Doublet (d) | ³JHH = 7-10 Hz |
The proton-decoupled ¹³C NMR spectrum of this compound should exhibit six distinct signals, one for each carbon atom in the benzene ring.
Chemical Shifts (δ): The chemical shifts are determined by the attached halogen.
Carbons bonded to halogens (ipso-carbons): The carbon attached to iodine (C-1) will show a signal at a very low chemical shift (e.g., 90-100 ppm) due to the "heavy atom effect." The carbon bonded to fluorine (C-3) will resonate at a very high chemical shift (e.g., 155-165 ppm) due to fluorine's high electronegativity. The carbons bonded to chlorine (C-2) and bromine (C-4) will appear in the intermediate region for substituted carbons (e.g., 120-140 ppm).
Carbons bonded to hydrogens: The two carbons bearing protons (C-5 and C-6) will have chemical shifts in the typical aromatic region, influenced by the adjacent halogen atoms.
Multiplicities (due to C-F coupling): A key feature will be the splitting of carbon signals by the fluorine atom. The C-3 signal will be a doublet with a very large one-bond coupling constant (¹JCF ≈ 240-260 Hz). The adjacent carbons, C-2 and C-4, will also appear as doublets due to two-bond coupling (²JCF ≈ 20-25 Hz). The carbon at C-5 will show a smaller three-bond coupling (³JCF ≈ 3-8 Hz), and the C-1 and C-6 signals will exhibit even smaller four-bond and three-bond couplings, respectively.
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constant (J, Hz) |
| C-1 (C-I) | 90 - 100 | Doublet (d) | ³JCF ≈ 3-8 Hz |
| C-2 (C-Cl) | 125 - 135 | Doublet (d) | ²JCF ≈ 20-25 Hz |
| C-3 (C-F) | 155 - 165 | Doublet (d) | ¹JCF ≈ 240-260 Hz |
| C-4 (C-Br) | 120 - 130 | Doublet (d) | ²JCF ≈ 20-25 Hz |
| C-5 (C-H) | 130 - 140 | Doublet (d) | ³JCF ≈ 3-8 Hz |
| C-6 (C-H) | 135 - 145 | Doublet (d) | ⁴JCF ≈ 1-4 Hz |
¹⁹F NMR is highly sensitive and provides direct information about the fluorine atom's environment. The spectrum for this compound would show a single resonance for the fluorine atom at C-3. The chemical shift is sensitive to the other substituents on the ring. The signal's multiplicity would reveal couplings to the nearby aromatic protons, appearing as a doublet of doublets due to coupling with H-5 (meta) and potentially H-6 (para), confirming its position on the ring.
IR spectroscopy identifies the functional groups and bond vibrations within a molecule. For this compound, the spectrum would be characterized by several key absorption bands.
C-H Stretching: Aromatic C-H stretching vibrations typically appear as a group of weak to medium bands above 3000 cm⁻¹.
C=C Aromatic Ring Stretching: Vibrations from the benzene ring itself are expected in the 1400-1600 cm⁻¹ region. The substitution pattern affects the exact position and intensity of these bands.
C-H Bending (Out-of-Plane): The pattern of out-of-plane C-H bending vibrations in the 700-900 cm⁻¹ region is highly characteristic of the substitution pattern on the benzene ring. For two adjacent protons, a strong absorption is expected around 800-840 cm⁻¹.
C-X (Halogen) Stretching: The C-F stretch gives a strong, characteristic band in the 1200-1300 cm⁻¹ region. The C-Cl, C-Br, and C-I stretching vibrations occur at lower frequencies, typically below 1100 cm⁻¹, and can be harder to assign definitively as they fall in the fingerprint region where many other vibrations occur.
Table 3: Predicted Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3050 - 3100 | Weak to Medium |
| Aromatic C=C Stretch | 1400 - 1600 | Medium to Strong |
| C-F Stretch | 1200 - 1300 | Strong |
| C-Cl Stretch | 1000 - 1100 | Medium to Strong |
| C-H Out-of-Plane Bending | 800 - 840 | Strong |
| C-Br/C-I Stretch | Below 800 | Medium to Weak |
Mass spectrometry provides information about the molecular weight and elemental composition of a compound.
Molecular Ion (M⁺): The molecular formula is C₆H₂BrClFI, with a calculated monoisotopic mass of approximately 333.81 Da. The key feature of the mass spectrum would be a complex and highly characteristic molecular ion cluster. This is due to the natural isotopic abundances of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%).
Isotopic Pattern: The combination of one bromine and one chlorine atom will produce a distinctive pattern of peaks for the molecular ion. There will be a base peak (M), a peak at M+2 (from either one ⁸¹Br or one ³⁷Cl), a peak at M+4 (from one ⁸¹Br and one ³⁷Cl), and a smaller peak at M+6. The relative intensities of the M to M+2 to M+4 peaks will be approximately 100:125:39, which is a definitive signature for the presence of one bromine and one chlorine atom.
Fragmentation Pattern: The fragmentation would likely proceed through the sequential loss of the halogen atoms. The C-I bond is the weakest, so an initial loss of an iodine radical (I•, 127 Da) would be a prominent fragmentation pathway, followed by the loss of bromine (Br•) or chlorine (Cl•).
Table 4: Predicted Mass Spectrometry Data for this compound
| Ion | Predicted m/z (for most abundant isotopes ⁷⁹Br, ³⁵Cl) | Description |
| [M]⁺ | 334 | Molecular ion containing ⁷⁹Br and ³⁵Cl |
| [M+2]⁺ | 336 | Molecular ion containing ⁸¹Br/³⁵Cl or ⁷⁹Br/³⁷Cl |
| [M+4]⁺ | 338 | Molecular ion containing ⁸¹Br and ³⁷Cl |
| [M-I]⁺ | 207 | Fragment resulting from loss of Iodine |
| [M-I-Br]⁺ | 128 | Fragment resulting from loss of Iodine and Bromine |
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a compound by measuring its mass-to-charge ratio (m/z) with very high precision. This technique allows for the calculation of an exact mass, which can be compared against a theoretical value to confirm the molecular formula.
For this compound, with the molecular formula C₆H₂BrClFI, the theoretical exact mass can be calculated by summing the masses of the most abundant isotopes of each constituent element. The exact mass provides a highly specific identifier for the molecule, distinguishing it from isomers or other compounds with the same nominal mass. While specific experimental HRMS data for this compound is not widely published, the theoretical monoisotopic mass can be precisely calculated.
| Element | Isotope | Exact Mass (Da) | Count | Total Mass (Da) |
|---|---|---|---|---|
| Carbon | ¹²C | 12.00000 | 6 | 72.00000 |
| Hydrogen | ¹H | 1.00783 | 2 | 2.01566 |
| Bromine | ⁷⁹Br | 78.91834 | 1 | 78.91834 |
| Chlorine | ³⁵Cl | 34.96885 | 1 | 34.96885 |
| Fluorine | ¹⁹F | 18.99840 | 1 | 18.99840 |
| Iodine | ¹²⁷I | 126.90447 | 1 | 126.90447 |
| Calculated Monoisotopic Mass | 333.80572 |
Isotopic Abundance Analysis for Halogen Isotope Confirmation
Mass spectrometry not only provides the exact mass of the most abundant isotopologue but also reveals the characteristic isotopic pattern resulting from the natural abundance of isotopes for each element. The presence of bromine and chlorine in this compound results in a distinctive and complex isotopic signature in the mass spectrum.
Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundances (approximately 50.7% and 49.3%, respectively). This results in two peaks of almost equal intensity separated by 2 Da (the M and M+2 peaks). libretexts.orgyoutube.com
Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with natural abundances of approximately 75.8% and 24.2%, respectively. libretexts.org This produces an M peak and an M+2 peak with an intensity ratio of roughly 3:1. libretexts.orgyoutube.com
Iodine and Fluorine are monoisotopic, meaning they each have only one naturally occurring stable isotope (¹²⁷I and ¹⁹F, respectively). msu.edu
Carbon has a minor isotope, ¹³C (about 1.1% abundance), which contributes to small M+1 peaks.
The combination of these patterns for this compound would produce a complex cluster of peaks for the molecular ion. The most intense peak would correspond to the molecule containing ¹²C, ¹H, ⁷⁹Br, ³⁵Cl, ¹⁹F, and ¹²⁷I. Other significant peaks would appear at M+2 (due to the presence of either ⁸¹Br or ³⁷Cl) and M+4 (due to the presence of both ⁸¹Br and ³⁷Cl). The relative intensities of these peaks are predictable and serve as a fingerprint for the presence and number of bromine and chlorine atoms in the molecule.
| Isotope | Natural Abundance (%) |
|---|---|
| ³⁵Cl | 75.77 |
| ³⁷Cl | 24.23 |
| ⁷⁹Br | 50.69 |
| ⁸¹Br | 49.31 |
| ¹⁹F | 100 |
| ¹²⁷I | 100 |
Solid-State Structural Determination via X-ray Crystallography
As of the current literature, a single-crystal X-ray diffraction study for this compound has not been reported. Therefore, experimental data regarding its crystal structure, unit cell parameters, and specific intermolecular interactions are not available. The following sections describe the general methodology and the type of information that would be obtained from such a study.
Crystal Growth Conditions for Single Crystal X-ray Diffraction
The initial and often most challenging step in X-ray crystallography is the cultivation of high-quality single crystals suitable for diffraction experiments. For a small organic molecule like this compound, which is a solid at room temperature, several standard methods could be employed. A common and effective technique is slow evaporation of a saturated solution. This involves dissolving the compound in a suitable solvent or solvent mixture and allowing the solvent to evaporate over several days or weeks, leading to the gradual formation of crystals. Another frequently used method is slow cooling, where the compound is dissolved in a minimal amount of a hot solvent, and the solution is then allowed to cool down slowly, reducing the solubility and inducing crystallization. The choice of solvent is critical and is typically determined through small-scale screening experiments with a variety of common organic solvents.
Analysis of Unit Cell Parameters, Space Group, and Molecular Conformation
Once a suitable single crystal is obtained and analyzed by X-ray diffraction, the resulting data allows for the determination of the fundamental crystallographic parameters. The unit cell, which is the basic repeating unit of the crystal lattice, is defined by its dimensions (a, b, c) and angles (α, β, γ). These parameters, along with the crystal system and the arrangement of symmetry elements, define the space group. The space group provides a complete description of the symmetry of the crystal structure.
Furthermore, the diffraction data would reveal the precise three-dimensional arrangement of atoms within the molecule, confirming the substitution pattern on the benzene ring. This includes accurate measurements of bond lengths, bond angles, and torsion angles, which together define the molecular conformation of this compound in the solid state.
Investigation of Intermolecular Interactions and Crystal Packing Motifs
The analysis of the crystal structure extends beyond the individual molecule to how molecules are arranged relative to one another in the crystal lattice. This packing is governed by various non-covalent intermolecular interactions. For halogenated benzenes, interactions such as halogen bonding (where a halogen atom acts as an electrophilic species) and π-π stacking interactions are significant. nih.govacs.org The strength of these interactions depends on the specific halogens involved, with the general trend for halogen bond strength increasing from fluorine to iodine. nih.gov The way these interactions guide the self-assembly of molecules into a crystalline solid defines the crystal packing motif. A detailed crystallographic study would identify the specific types of intermolecular contacts, their distances, and their geometries, providing crucial insight into the forces that stabilize the crystal structure.
Chemical Reactivity and Mechanistic Pathways of 4 Bromo 2 Chloro 3 Fluoroiodobenzene
Comparative Reactivity of Multiple Halogen Substituents (Br, Cl, F, I) in Aromatic Systems
The reactivity of halogenated aromatic compounds is a subject of extensive study in organic chemistry. The nature of the halogen substituent profoundly influences the electron density of the aromatic ring and the strength of the carbon-halogen (C-X) bond, thereby dictating the molecule's susceptibility to various reagents and reaction conditions.
In polyhalogenated benzenes like 4-bromo-2-chloro-3-fluoroiodobenzene, the four C-X bonds exhibit significantly different labilities. This differential reactivity is primarily a function of the C-X bond dissociation energy. Generally, the bond strength increases in the order C-I < C-Br < C-Cl < C-F. This trend directly correlates with the overlap between the carbon sp² orbital and the p orbital of the halogen, which is most effective for the smaller fluorine atom and least effective for the larger iodine atom.
Consequently, the C-I bond is the weakest and most easily cleaved, making the iodine atom the most reactive site for reactions involving oxidative addition to a transition metal catalyst, a key step in many cross-coupling reactions. Following iodine, the C-Br bond is the next most labile, while the C-Cl and C-F bonds are considerably stronger and typically require more forcing reaction conditions to participate in such transformations.
This reactivity hierarchy (I > Br > Cl > F) is a cornerstone for achieving selective functionalization of polyhalogenated aromatic compounds. By carefully controlling reaction conditions such as temperature, catalyst, and ligands, it is often possible to target a specific halogen for substitution while leaving the others intact.
Table 1: General Trend of Carbon-Halogen Bond Strengths and Reactivity in Cross-Coupling Reactions
| Carbon-Halogen Bond | Bond Dissociation Energy (kJ/mol) | Relative Reactivity in Oxidative Addition |
| C-F | ~485 | Lowest |
| C-Cl | ~400 | Low |
| C-Br | ~335 | Moderate |
| C-I | ~270 | Highest |
Note: The bond dissociation energies are approximate values for aryl halides and can vary depending on the specific molecular environment.
The regioselectivity of reactions involving this compound is governed by a complex interplay of electronic and steric effects imparted by the four halogen substituents.
In the context of transition metal-catalyzed cross-coupling reactions, the electronic nature of the substituents can influence the rate of oxidative addition. Electron-withdrawing groups can make the C-X bond more susceptible to attack by an electron-rich low-valent metal center. In this compound, the cumulative inductive effect of the halogens renders the entire ring electron-deficient.
Steric Effects: The size of the halogen atoms (I > Br > Cl > F) plays a crucial role in determining the accessibility of adjacent reaction sites. The bulky iodine and bromine atoms can sterically hinder the approach of reagents to the ortho positions. In this compound, the iodine at C1 and the bromine at C4 are the most sterically accessible positions for oxidative addition, being flanked by a hydrogen atom on one side. The chlorine at C2 and the fluorine at C3 are more sterically encumbered, being situated between other halogen substituents. This steric hindrance can further contribute to the preferential reactivity of the C-I and C-Br bonds.
Transition Metal-Catalyzed Cross-Coupling Reactions of this compound
Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The differential reactivity of the C-X bonds in this compound makes it an excellent substrate for selective cross-coupling reactions, allowing for the sequential introduction of different functionalities.
The Suzuki-Miyaura coupling, which involves the reaction of an organoboron reagent with an organic halide in the presence of a palladium catalyst and a base, is one of the most widely used cross-coupling reactions. Given the reactivity trend of the C-X bonds, the Suzuki-Miyaura coupling of this compound is expected to proceed with high regioselectivity.
Under mild reaction conditions, the coupling will almost exclusively occur at the C-I bond. By employing a slight excess of the organoboron reagent and carefully controlling the reaction time and temperature, it is possible to achieve monosubstitution at the iodine position with high yield, leaving the bromo, chloro, and fluoro substituents untouched.
Table 2: Predicted Regioselectivity in the Suzuki-Miyaura Coupling of this compound
| Position of Halogen | Relative Reactivity | Expected Outcome under Mild Conditions | Expected Outcome under Forcing Conditions |
| C1-I | Highest | Selective Coupling | Coupling |
| C4-Br | Moderate | No Reaction | Potential for Second Coupling |
| C2-Cl | Low | No Reaction | Unlikely to React |
| C3-F | Lowest | No Reaction | Unlikely to React |
Subsequent coupling at the C-Br bond would require more vigorous conditions, such as higher temperatures, different ligands on the palladium catalyst, or a more reactive organoboron reagent. The C-Cl and C-F bonds are generally unreactive in standard Suzuki-Miyaura conditions. This orthogonal reactivity allows for a stepwise functionalization of the molecule.
The Stille coupling utilizes organotin reagents as the nucleophilic partner in a palladium-catalyzed reaction with organic halides. Similar to the Suzuki-Miyaura coupling, the Stille reaction is highly sensitive to the nature of the C-X bond.
The mechanistic pathway involves an oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the organotin reagent and reductive elimination to form the coupled product. The rate-determining step is often the oxidative addition, which is fastest for the C-I bond.
Therefore, the Stille coupling of this compound with an organotin reagent is expected to show excellent selectivity for the C-I bond under mild conditions. This allows for the selective introduction of a substituent at the 1-position. To achieve a second coupling at the C-Br position, harsher reaction conditions would be necessary. The inherent toxicity of organotin compounds is a notable drawback of this methodology.
The Sonogashira coupling is a palladium- and copper-co-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide. This reaction is a powerful method for the formation of C(sp²)-C(sp) bonds and is widely used in the synthesis of conjugated systems.
The reactivity of aryl halides in the Sonogashira coupling follows the general trend I > Br > Cl. Consequently, the reaction of this compound with a terminal alkyne is anticipated to occur selectively at the C-I bond. This high degree of chemoselectivity allows for the clean formation of the corresponding 1-alkynyl-4-bromo-2-chloro-3-fluorobenzene derivative. The subsequent coupling at the C-Br bond would necessitate more forcing conditions, providing a route for the synthesis of unsymmetrically disubstituted alkynyl arenes.
Table 3: Summary of Expected Regioselective Cross-Coupling Reactions
| Coupling Reaction | Reagent | Primary Reaction Site | Conditions for Further Reaction |
| Suzuki-Miyaura | Organoboron | C-I | Harsher conditions for C-Br |
| Stille | Organotin | C-I | Harsher conditions for C-Br |
| Sonogashira | Terminal Alkyne | C-I | Harsher conditions for C-Br |
Negishi Coupling with Organozinc Reagents
The Negishi coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organozinc compound and an organic halide. organic-chemistry.orgnumberanalytics.com For polyhalogenated substrates like this compound, the selectivity of the reaction is governed by the relative rates of oxidative addition of the palladium(0) catalyst to the different carbon-halogen (C-X) bonds. wikipedia.org
The established reactivity trend for halogens in Negishi coupling is I > Br > Cl > F. wikipedia.org This selectivity is attributed to the decreasing bond dissociation energies of the C-X bonds as one moves down the halogen group. Consequently, the C-I bond is the most labile and will preferentially undergo oxidative addition with the palladium catalyst.
In the case of this compound, a Negishi coupling reaction with an organozinc reagent (R-ZnX) would be expected to proceed with high selectivity at the C-I bond. This would result in the formation of 1-(substituted)-4-bromo-2-chloro-3-fluorobenzene. Subsequent functionalization at the C-Br and C-Cl bonds would require more forcing reaction conditions or specialized catalyst systems. The C-F bond is generally unreactive under typical Negishi coupling conditions.
Table 1: Predicted Site-Selectivity in Negishi Coupling of this compound
| Reactive Site (C-X Bond) | Relative Reactivity | Predicted Outcome |
| C-I | Highest | Primary site of coupling |
| C-Br | Intermediate | Coupling possible under more forcing conditions |
| C-Cl | Low | Generally unreactive |
| C-F | Lowest | Inert |
Heck Reactions with Alkenes
The Heck reaction, a cornerstone of C-C bond formation, involves the palladium-catalyzed coupling of an aryl halide with an alkene. organic-chemistry.orgwikipedia.orgnumberanalytics.com The mechanism of the Heck reaction also begins with the oxidative addition of the palladium(0) catalyst to the C-X bond, followed by migratory insertion of the alkene and subsequent β-hydride elimination. nih.gov
Similar to the Negishi coupling, the reactivity of the halogens in the Heck reaction follows the order: I > OTf > Br >> Cl. liverpool.ac.uk This trend is a direct consequence of the C-X bond strength, with the weaker C-I bond being the most susceptible to cleavage by the palladium catalyst.
Therefore, when this compound is subjected to Heck reaction conditions with an alkene, the reaction is anticipated to occur exclusively at the C-I bond, yielding a substituted stilbene (B7821643) derivative. The C-Br, C-Cl, and C-F bonds would remain intact under standard Heck conditions, allowing for further diversification of the molecule. The use of specialized ligands and conditions can sometimes enable the activation of the stronger C-Cl bond. researchgate.net
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. libretexts.orgwikipedia.org This reaction has become a vital tool in medicinal and materials chemistry for the synthesis of arylamines. organic-chemistry.org
The site-selectivity of the Buchwald-Hartwig amination on polyhalogenated substrates is also dictated by the relative ease of oxidative addition, following the general trend: I > Br > Cl. nih.gov This allows for the selective amination of this compound at the most reactive C-I bond.
By carefully controlling the reaction conditions, such as the choice of palladium precursor, ligand, base, and temperature, it is possible to achieve selective mono-amination at the C-I position. Subsequent amination at the C-Br bond would necessitate more vigorous conditions. The C-Cl bond is significantly less reactive, and the C-F bond is typically inert to Buchwald-Hartwig amination.
Table 2: General Reactivity of C-X Bonds in Palladium-Catalyzed Cross-Coupling Reactions
| Reaction | Reactivity Order |
| Negishi Coupling | C-I > C-Br > C-Cl > C-F |
| Heck Reaction | C-I > C-Br > C-Cl > C-F |
| Buchwald-Hartwig Amination | C-I > C-Br > C-Cl > C-F |
Strategies for Site-Selective Functionalization of Identical Halogen Groups
While the inherent reactivity differences between different halogens allow for straightforward site-selectivity, achieving selectivity between identical halogen groups on a polyhalogenated arene presents a greater challenge. nih.govnih.gov Several strategies have been developed to address this, which can be broadly categorized as:
Electronic Control: The electronic environment of the C-X bonds can influence their reactivity. Electron-withdrawing groups can make a nearby C-X bond more susceptible to oxidative addition, while electron-donating groups can have the opposite effect.
Steric Control: The steric hindrance around a C-X bond can play a crucial role in determining the site of reaction. A bulky substituent can block access of the palladium catalyst to an adjacent C-X bond, favoring reaction at a less sterically hindered position. mit.edu
Directing Group Control: A directing group is a functional group on the aromatic ring that can coordinate to the metal catalyst, delivering it to a specific C-X bond, often in an ortho position. nih.govpharmaceutical-business-review.commasterorganicchemistry.comlibretexts.org This strategy can override the inherent electronic and steric biases of the substrate.
For a molecule like this compound, after initial functionalization at the C-I bond, subsequent selective reactions at the remaining halogen sites could potentially be controlled by introducing a directing group or by exploiting the steric and electronic influence of the newly introduced substituent.
Nucleophilic Aromatic Substitution (SNAr) Pathways of this compound
Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for aryl halides, particularly those bearing electron-withdrawing groups. wikipedia.org The presence of multiple electronegative halogen atoms on this compound makes the aromatic ring electron-deficient and thus susceptible to nucleophilic attack. libretexts.org
The generally accepted mechanism for SNAr reactions is a two-step addition-elimination process. libretexts.org In the first, rate-determining step, the nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.orgchemeurope.com In the second step, the leaving group is expelled, and the aromaticity of the ring is restored. libretexts.org
Influence of Halogen Identity on SNAr Reactivity (e.g., C-F vs. C-I Lability)
For this compound, the C-F bond is the most activated towards SNAr. Therefore, reaction with a strong nucleophile, such as sodium methoxide, would be expected to result in the selective displacement of the fluoride (B91410) anion. Computational studies on similar polyhalogenated aromatic compounds have supported the higher lability of the C-F bond in SNAr reactions. wuxibiology.com
Table 3: Predicted Site-Selectivity in SNAr of this compound
| Leaving Group | Relative Reactivity | Predicted Outcome |
| F | Highest | Primary site of substitution |
| Cl | Intermediate | Substitution possible under more forcing conditions |
| Br | Intermediate | Substitution possible under more forcing conditions |
| I | Lowest | Generally unreactive as a leaving group in SNAr |
Mechanistic Investigations of SNAr Reactions and Meisenheimer Complex Formation
The formation of a Meisenheimer complex is a key feature of the stepwise SNAr mechanism. wikipedia.orgchemeurope.com This intermediate is a negatively charged, non-aromatic cyclohexadienyl anion. libretexts.org The stability of the Meisenheimer complex is enhanced by the presence of electron-withdrawing groups on the aromatic ring, which can delocalize the negative charge. numberanalytics.comyoutube.com In this compound, all four halogen atoms act as electron-withdrawing groups, thereby stabilizing the Meisenheimer complex formed upon nucleophilic attack.
While the Meisenheimer complex is often a transient intermediate, in some cases with highly electron-deficient rings, it can be stable enough to be isolated and characterized. youtube.com Recent computational and kinetic isotope effect studies have suggested that some SNAr reactions may proceed through a concerted mechanism, bypassing a discrete Meisenheimer intermediate. nih.govnih.govnih.gov However, for highly activated systems like polyhalogenated benzenes, the stepwise pathway involving a Meisenheimer complex is generally considered the operative mechanism. The regioselectivity of the nucleophilic attack can be influenced by factors such as the accessibility of the LUMO (Lowest Unoccupied Molecular Orbital) at the different carbon atoms bearing halogen substituents. wuxiapptec.com
Electrophilic Aromatic Substitution (EAS) with Highly Deactivated Aromatic Rings
Electrophilic aromatic substitution (EAS) on benzene (B151609) rings bearing multiple halogen substituents, such as this compound, presents significant synthetic challenges. Halogens as a group are deactivating yet ortho-, para-directing. pressbooks.pubopenstax.org Their deactivating nature stems from a strong electron-withdrawing inductive effect (-I) which reduces the electron density of the aromatic ring, making it less nucleophilic and thus less reactive towards electrophiles. libretexts.orgchemistrytalk.org The presence of four such deactivating groups renders the ring exceptionally unreactive.
Challenges in Regioselectivity and Reaction Conditions for EAS
The primary challenges in performing EAS on this compound are twofold: overcoming the ring's low reactivity and controlling the position of the incoming electrophile (regioselectivity).
Reaction Conditions : Due to the cumulative electron-withdrawing effect of the four halogens, the aromatic ring is severely deactivated. Consequently, forcing an EAS reaction requires harsh conditions. This typically involves the use of strong electrophiles and potent Lewis acid catalysts, often at elevated temperatures, to increase the electrophilicity of the attacking species and overcome the high activation energy barrier of the reaction. masterorganicchemistry.comlumenlearning.commasterorganicchemistry.com
Regioselectivity : Predicting the site of substitution is complex. With substituents at positions 1, 2, 3, and 4, the only available positions for substitution are C5 and C6. The final substitution pattern is determined by the interplay of the directing effects of all four halogens. researchgate.net Each halogen directs ortho- and para- to itself. The directing influence of each halogen must be weighed to predict the most likely outcome, a task complicated by the competing influences and the subtle differences in their electronic properties. libretexts.org
Directing Effects of Multiple Halogen Substituents
All halogen substituents are classified as deactivating, ortho-, para-directors. libretexts.org This paradoxical behavior arises from the competition between two opposing electronic effects:
Inductive Effect (-I) : Due to their high electronegativity, halogens withdraw electron density from the ring through the sigma bond network. This effect destabilizes the positively charged intermediate (the arenium ion) formed during the reaction, thus slowing the reaction rate. openstax.org The strength of the inductive effect follows the order F > Cl > Br > I.
Resonance Effect (+R) : Halogens possess lone pairs of electrons that can be donated to the aromatic ring through resonance. This donation of electron density helps to stabilize the arenium ion, particularly when the electrophile adds to the ortho or para positions. openstax.orglibretexts.org This resonance stabilization is why halogens direct to these positions. libretexts.org
In this compound, the substitution will occur at either the C5 or C6 position. The iodine at C1 directs to C6 (ortho). The chlorine at C2 directs to C6 (para). The fluorine at C3 directs to C5 (ortho, relative to the C-H bond). The bromine at C4 directs to C5 (ortho). Therefore, the directing effects are split: iodine and chlorine direct to C6, while fluorine and bromine direct to C5. The ultimate regiochemical outcome would depend on the specific electrophile and reaction conditions, with the relative activating/deactivating strength of each halogen playing a crucial role.
| Halogen | Inductive Effect | Resonance Effect | Overall Effect on Reactivity | Directing Preference |
|---|---|---|---|---|
| Fluorine (F) | Strongly Electron-Withdrawing | Weakly Electron-Donating | Deactivating | Ortho, Para |
| Chlorine (Cl) | Electron-Withdrawing | Electron-Donating | Deactivating | Ortho, Para |
| Bromine (Br) | Electron-Withdrawing | Electron-Donating | Deactivating | Ortho, Para |
| Iodine (I) | Weakly Electron-Withdrawing | Weakly Electron-Donating | Deactivating | Ortho, Para |
Directed Lithiation and Subsequent Functionalization of this compound
Directed lithiation via lithium-halogen exchange offers a powerful and highly regioselective alternative for the functionalization of polyhalogenated aromatic compounds like this compound. This method circumvents the challenges of low reactivity and poor regioselectivity associated with EAS.
Lithium-Halogen Exchange Reactions for Aryllithium Generation
Lithium-halogen exchange is a reaction where a halogen atom on an organic compound is swapped for a lithium atom, typically by using an organolithium reagent such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi). numberanalytics.com This process generates a new organolithium species, in this case, an aryllithium, which is a potent nucleophile and can be used in a variety of subsequent reactions. wikipedia.org
The reaction is kinetically controlled, and its rate is highly dependent on the halogen being exchanged. wikipedia.org For aryl halides, the rate of exchange follows the trend: I > Br > Cl >> F. wikipedia.orgmdpi.com This predictable reactivity hierarchy is key to achieving high selectivity. In the case of this compound, the iodine atom is by far the most reactive site for exchange. Treatment of this molecule with an alkyllithium reagent at low temperatures (e.g., -78 °C) results in the clean and selective replacement of the iodine atom, yielding the highly reactive intermediate 4-bromo-2-chloro-3-fluoro-1-lithiated-benzene. researchgate.net The much slower exchange rates for bromine and chlorine ensure that these positions remain untouched under these conditions.
| Halogen | Relative Rate of Exchange | Selectivity |
|---|---|---|
| Iodine (I) | Fastest | Most Reactive Site |
| Bromine (Br) | Fast | Less Reactive than Iodine |
| Chlorine (Cl) | Slow | Much Less Reactive than Bromine |
| Fluorine (F) | Extremely Slow / Inert | Generally Unreactive |
Subsequent Reactions with Diverse Electrophiles
Once the 4-bromo-2-chloro-3-fluoro-1-lithiated-benzene intermediate is generated, it serves as a powerful synthetic tool. As a strong nucleophile and base, it can react with a wide array of electrophiles to introduce a variety of functional groups at the C1 position with complete regiocontrol. harvard.edu The aryllithium intermediate is typically generated and used in situ by adding the desired electrophile to the reaction mixture at low temperatures. This "trapping" reaction is usually very efficient.
Examples of such transformations include:
Carboxylation : Reaction with carbon dioxide (CO₂) followed by an acidic workup yields a benzoic acid derivative.
Hydroxylation : Reaction with an oxygen source can introduce a hydroxyl group.
Alkylation : Reaction with alkyl halides (R-X) introduces an alkyl group.
Formation of Carbonyl Compounds : Reaction with aldehydes or ketones produces secondary or tertiary alcohols, respectively.
This two-step sequence of selective lithium-iodine exchange followed by electrophilic trapping provides a reliable and versatile strategy for the synthesis of specifically substituted 1-bromo-3-chloro-2-fluoro-4-functionalized benzene derivatives, which would be extremely difficult to access via classical electrophilic aromatic substitution pathways.
| Electrophile | Reagent Example | Functional Group Introduced | Product Type |
|---|---|---|---|
| Carbon Dioxide | CO₂ (gas or dry ice) | -COOH | Carboxylic Acid |
| Aldehyde | RCHO (e.g., Benzaldehyde) | -CH(OH)R | Secondary Alcohol |
| Ketone | RCOR' (e.g., Acetone) | -C(OH)RR' | Tertiary Alcohol |
| Alkyl Halide | R-X (e.g., Methyl Iodide) | -R | Alkylated Arene |
| Isocyanate | R-N=C=O | -C(O)NHR | Amide |
Theoretical and Computational Studies on 4 Bromo 2 Chloro 3 Fluoroiodobenzene
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) stands as a cornerstone for the computational analysis of halogenated organic molecules. By approximating the electron density of the system, DFT calculations can accurately predict a wide range of molecular properties for 4-Bromo-2-chloro-3-fluoroiodobenzene. Typically, hybrid functionals such as B3LYP, combined with Pople-style basis sets like 6-311++G(d,p), are employed to achieve a balance between computational cost and accuracy for geometry optimization and electronic property calculations. These calculations provide the foundation for understanding the molecule's intrinsic electronic character and predicting its behavior in chemical reactions.
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity. For this compound, the HOMO is predicted to be a π-orbital with significant contributions from the p-orbitals of the aromatic ring and the lone pairs of the more polarizable iodine and bromine atoms. The LUMO is expected to be an antibonding π* orbital distributed over the benzene (B151609) ring.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity, as less energy is required to excite an electron to a higher energy state. The cumulative electron-withdrawing effects of the four halogens are expected to lower the energy of both frontier orbitals compared to benzene, with the precise energy levels and the gap being finely tuned by the specific substitution pattern.
Table 1: Predicted Characteristics of Frontier Molecular Orbitals for this compound
| Orbital | Predicted Primary Character | Predicted Energy Level (Relative) | Implication for Reactivity |
|---|---|---|---|
| LUMO | Antibonding π* orbital of the aromatic ring | Low | Susceptibility to nucleophilic attack |
| HOMO | π orbital with p-orbital character from C, I, and Br | High | Ability to donate electrons in reactions with electrophiles |
| ΔE (Gap) | Small to Moderate | ~4-5 eV | Moderate to high chemical reactivity |
This is an interactive data table based on established theoretical principles.
Molecular Electrostatic Potential (MEP) maps are invaluable for visualizing the charge distribution and predicting sites of electrophilic and nucleophilic attack. For this compound, the MEP would reveal a complex and highly anisotropic distribution of electron density.
Key predicted features of the MEP include:
A region of negative potential (red) located above and below the plane of the aromatic π-system.
A significant region of positive potential (blue) , known as a σ-hole, located on the outermost surface of the iodine atom along the C-I bond axis. This is the most prominent σ-hole on the molecule.
Lesser, but still positive, σ-holes on the bromine and chlorine atoms, with the magnitude following the trend I > Br > Cl.
A region of negative potential surrounding the highly electronegative fluorine atom.
Slightly positive potentials on the two hydrogen atoms.
This charge distribution indicates that the molecule has multiple sites susceptible to different types of interactions. The positive σ-hole on the iodine atom is a prime site for interaction with nucleophiles or Lewis bases, while the electron-rich π-face could interact with electrophiles.
The prominent σ-holes on the iodine, bromine, and chlorine atoms, as visualized by MEP maps, are the basis for halogen bonding—a highly directional, non-covalent interaction. Computational studies can quantify the magnitude of the maximum positive electrostatic potential (VS,max) associated with each σ-hole, providing a direct measure of their potential strength as halogen bond donors.
For this compound, DFT calculations would confirm the following order of halogen bond donor strength: C-I > C-Br > C-Cl. The fluorine atom, lacking a positive σ-hole, does not participate as a halogen bond donor. These computational insights are critical for designing crystal structures and supramolecular assemblies, as they predict that the iodine atom will be the primary site for forming strong, specific halogen bonds with electron-donating atoms like oxygen or nitrogen.
Conformational Analysis and Energy Minimization of the Aromatic Framework
Due to the rigid nature of the benzene ring, this compound does not possess significant conformational flexibility from bond rotation. The primary goal of conformational analysis for this molecule is therefore to determine its lowest energy (ground-state) geometry through energy minimization calculations.
Using DFT methods, the geometry is optimized to find the most stable arrangement of atoms. This process accounts for the steric hindrance between the adjacent bulky halogen atoms and their electronic effects (inductive vs. resonance) on the aromatic ring. The calculations would yield precise predictions of bond lengths and bond angles. It is expected that steric repulsion between the large iodine, bromine, and chlorine substituents would cause some out-of-plane distortion and lead to bond angles deviating from the ideal 120° of an unsubstituted benzene ring to minimize steric strain.
Prediction and Elucidation of Reaction Mechanisms and Transition States
Computational chemistry is a powerful tool for mapping the potential energy surfaces of chemical reactions, allowing for the elucidation of reaction mechanisms. By calculating the energies of reactants, intermediates, transition states, and products, DFT can determine activation energy barriers and reaction thermodynamics.
Polyhalogenated benzenes are valuable substrates in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck). A key challenge and opportunity with a molecule like this compound is achieving selective functionalization at one of the C-X bonds.
The rate-determining step for many of these reactions is the oxidative addition of the C-X bond to a low-valent metal center, typically Palladium(0). The strength of the carbon-halogen bond is the primary determinant of reactivity, with the established trend being C-I < C-Br < C-Cl << C-F.
Computational modeling of the oxidative addition step for each C-X bond would provide quantitative predictions of the respective activation energies (ΔE‡). The results would unequivocally show that the energy barrier for the cleavage of the C-I bond is significantly lower than for the C-Br and C-Cl bonds, while the C-F bond would be computationally shown to be inert under typical cross-coupling conditions. This confirms that cross-coupling reactions would occur with high regioselectivity at the C-I position.
Table 2: Predicted Relative Activation Energies for Pd(0) Oxidative Addition
| C-X Bond | Predicted Relative Bond Strength | Predicted Relative Activation Energy (ΔE‡) | Predicted Reactivity |
|---|---|---|---|
| C-I | Weakest | Lowest | Highest (Most Reactive Site) |
| C-Br | Intermediate | Intermediate | Moderately Reactive |
| C-Cl | Strong | High | Low Reactivity |
This is an interactive data table based on established theoretical principles and bond energy trends.
These computational studies provide a clear roadmap for synthetic chemists, enabling the rational design of sequential, site-selective cross-coupling strategies to build more complex molecules from the this compound platform.
DFT Investigations of SNAr and Halogen Dance Mechanisms
Nucleophilic Aromatic Substitution (SNAr):
Theoretical studies on analogous polyhalogenated benzenes provide a framework for understanding the potential Nucleophilic Aromatic Substitution (SNAr) pathways for this compound. DFT calculations are instrumental in elucidating the regioselectivity of nucleophilic attack by mapping the potential energy surface. The relative energies of the transition states and the stability of the Meisenheimer-type intermediates for substitution at each of the halogenated carbon atoms can be computed.
In general, the rate of SNAr reactions on halogenated aromatics is influenced by the electron-withdrawing nature of the substituents and the stability of the leaving group. For this compound, DFT studies would likely focus on the following aspects:
LUMO Analysis: The distribution of the Lowest Unoccupied Molecular Orbital (LUMO) across the aromatic ring can indicate the most electrophilic sites susceptible to nucleophilic attack. It is anticipated that the carbon atoms bearing the halogens would exhibit significant LUMO lobes.
Activation Energy Barriers: By modeling the reaction pathway with a given nucleophile, DFT calculations can determine the activation energies for the formation of the Meisenheimer complex at each possible substitution site. The position with the lowest activation barrier would be the kinetically favored site of reaction.
Leaving Group Ability: The stability of the departing halide ion (I⁻, Br⁻, Cl⁻, F⁻) also plays a crucial role. While fluoride (B91410) is often a poor leaving group in many contexts, in SNAr reactions on highly electron-deficient rings, the C-F bond can be the most polarized and thus susceptible to attack. DFT calculations can quantify the energetics of the halide elimination step.
Based on general principles of SNAr on polyhalogenated aromatics, a qualitative prediction would suggest that the positions ortho and para to the most electron-withdrawing groups would be most activated. However, the interplay of all four different halogens makes intuitive prediction challenging, highlighting the necessity of detailed computational analysis.
Halogen Dance Mechanisms:
The "halogen dance" is a fascinating isomerization reaction observed in halogenated aromatic compounds, typically under basic conditions, where a halogen atom migrates to a different position on the aromatic ring. DFT has been employed to model the potential energy surfaces of such reactions for various substrates. A theoretical investigation into the halogen dance of this compound would likely explore:
Deprotonation Sites: The reaction is often initiated by deprotonation of a ring proton by a strong base, forming an aryl anion. DFT can predict the most acidic proton on the ring.
Transition States: The mechanism of halogen migration can proceed through various transition states, including bridged anionic structures. Computational modeling can identify the lowest energy pathways for the intramolecular or intermolecular transfer of a halogen.
Thermodynamic Control: DFT calculations can determine the relative thermodynamic stabilities of the potential isomers of this compound, indicating the likely final product of a halogen dance reaction under thermodynamic control.
Given the presence of multiple halogens, a complex series of migrations could be envisioned, and DFT would be essential to unravel the most plausible mechanistic pathways and predict the most likely isomeric products.
Prediction of Spectroscopic Parameters (NMR, IR) for Experimental Validation
Computational methods, particularly DFT, have become indispensable tools for predicting the spectroscopic properties of molecules, which can be crucial for the identification and characterization of new compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
DFT calculations can provide accurate predictions of ¹³C and ¹H NMR chemical shifts. The Gauge-Including Atomic Orbital (GIAO) method is commonly used for this purpose. For this compound, predicted NMR spectra would be invaluable for several reasons:
Structural Confirmation: By comparing the computationally predicted chemical shifts with experimentally obtained spectra, the precise substitution pattern of the synthesized molecule can be confirmed.
Assignment of Resonances: In a complex molecule with multiple, closely spaced signals, DFT-predicted shifts can aid in the unambiguous assignment of each resonance to a specific carbon or hydrogen atom in the molecule.
The predicted chemical shifts are typically referenced to a standard, such as tetramethylsilane (B1202638) (TMS), and can be presented in a data table for direct comparison with experimental data.
Infrared (IR) Spectroscopy:
The vibrational frequencies of a molecule correspond to the absorption bands observed in its IR spectrum. DFT calculations can compute these vibrational frequencies and their corresponding intensities. For this compound, a theoretical IR spectrum would reveal:
Characteristic Vibrational Modes: The calculations would identify the frequencies associated with the stretching and bending vibrations of the C-H, C-C, and C-X (X = I, Br, Cl, F) bonds.
Fingerprint Region Analysis: The complex pattern of vibrations in the fingerprint region of the IR spectrum is often unique to a specific molecule. A predicted spectrum can help in the interpretation of this region and confirm the identity of the compound.
The calculated frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors in the computational method, improving the agreement with experimental spectra.
Interactive Data Table: Predicted Spectroscopic Data for this compound (Illustrative)
Note: The following data is illustrative and would be generated from specific DFT calculations.
| Parameter | Predicted Value |
| ¹³C NMR Chemical Shifts (ppm) | |
| C1 (C-I) | 95.2 |
| C2 (C-Cl) | 130.5 |
| C3 (C-F) | 158.9 (d, J=250 Hz) |
| C4 (C-Br) | 115.7 |
| C5 (C-H) | 129.8 |
| C6 (C-H) | 125.4 |
| ¹H NMR Chemical Shifts (ppm) | |
| H5 | 7.65 |
| H6 | 7.40 |
| Selected IR Frequencies (cm⁻¹) | |
| C-H Stretch | 3100-3000 |
| C=C Aromatic Stretch | 1600-1450 |
| C-F Stretch | 1250-1000 |
| C-Cl Stretch | 850-550 |
| C-Br Stretch | 680-515 |
| C-I Stretch | 600-500 |
Synthetic Utility and Applications of 4 Bromo 2 Chloro 3 Fluoroiodobenzene As a Building Block
Precursor for the Synthesis of Complex Polyfunctionalized Organic Molecules
The distinct electronic properties and reactivity patterns of the carbon-halogen bonds in 4-bromo-2-chloro-3-fluoroiodobenzene make it an ideal starting material for the synthesis of intricate organic structures. Chemists can exploit the differential reactivity of the halogens to introduce a variety of functional groups in a controlled manner, leading to the creation of novel and valuable molecules.
Intermediates in Pharmaceutical and Agrochemical Synthesis
In the realm of medicinal chemistry, polyhalogenated benzenes are crucial intermediates. This compound, and its isomers like 4-bromo-3-fluoroiodobenzene, serve as scaffolds for the synthesis of biologically active compounds. ossila.com For instance, 4-bromo-3-fluoroiodobenzene is utilized in the synthesis of 7-fluoroindazole derivatives, which have been identified as potent and selective inhibitors of Factor Xa, a key enzyme in the blood coagulation cascade. ossila.com The resulting inhibitors have shown high potency, highlighting the importance of this halogenated building block in drug discovery. ossila.com
While direct examples for this compound in agrochemical synthesis are not extensively documented in publicly available literature, related structures like 4-bromo-2-chlorophenols are known intermediates for producing insecticidal phosphoric acid esters. google.com This suggests the potential of highly halogenated benzene (B151609) derivatives in the development of new crop protection agents.
Building Blocks for Advanced Materials (e.g., Organic Electronics, Liquid Crystals, Polymers)
The unique electronic and structural features imparted by multiple halogen atoms make this compound and its analogues attractive for the synthesis of advanced materials.
Liquid Crystals: Halogenated benzene derivatives are integral to the design of liquid crystal materials. ossila.com The presence of fluorine atoms, in particular, can influence properties such as dielectric anisotropy and melting point. For example, 4-bromo-3-fluoroiodobenzene is used as an intermediate in the synthesis of tolane-based liquid crystals, which are valued for their applications in display technologies.
Organic Electronics: While specific research detailing the use of this compound in organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs) is limited, the broader class of polyhalogenated aromatic compounds is crucial for creating materials for these applications. The ability to introduce different functional groups through sequential cross-coupling reactions allows for the fine-tuning of the electronic properties of organic semiconductors.
Polymers: Poly(aryleneethynylene)s (PAEs) and poly(arylene vinylene)s (PAVs) are classes of conjugated polymers with interesting optical and electronic properties. The synthesis of these polymers often relies on palladium-catalyzed cross-coupling reactions of halogenated aromatic monomers. The multiple reactive sites on this compound provide a potential avenue for creating cross-linked or highly substituted polymer structures with tailored properties.
Ligand Synthesis for Catalysis
Phosphine (B1218219) ligands are pivotal in transition-metal catalysis, influencing the reactivity and selectivity of a vast array of chemical transformations. The synthesis of tailored phosphine ligands often involves the functionalization of aromatic backbones. Polyhalogenated aromatics can serve as precursors for the synthesis of mono- and bidentate phosphine ligands. By selectively replacing one or more halogen atoms with phosphine groups, ligands with specific steric and electronic properties can be designed. While direct synthesis of ligands from this compound is not widely reported, the principles of C-P bond formation on halogenated arenes are well-established, suggesting its potential in creating novel ligand architectures. beilstein-journals.org
Strategies for Selective and Sequential Functionalization of Multiple Halogen Sites
The synthetic utility of this compound is maximized through the strategic and selective functionalization of its four distinct halogen atoms. This is achieved by leveraging the inherent differences in their reactivity towards various chemical transformations.
Exploiting Orthogonal Reactivity of Different Halogens
The reactivity of the carbon-halogen bonds in palladium-catalyzed cross-coupling reactions generally follows the trend: C-I > C-Br > C-Cl. nih.gov The C-F bond is typically the least reactive in these transformations. Conversely, the C-F bond is the most susceptible to nucleophilic aromatic substitution (SNAr), especially when activated by electron-withdrawing groups. ossila.comlibretexts.org This differential reactivity provides a powerful tool for orthogonal synthesis.
For instance, the highly reactive C-I bond can be selectively functionalized via Sonogashira or Suzuki-Miyaura coupling while leaving the C-Br, C-Cl, and C-F bonds intact. nih.govnih.gov Subsequently, the C-Br bond can be targeted under more forcing cross-coupling conditions. The C-Cl bond can then be functionalized, and finally, the C-F bond can be displaced by a nucleophile. This stepwise approach allows for the precise installation of different functional groups at specific positions on the aromatic ring.
Table 1: Relative Reactivity of Halogens in Key Transformations
| Reaction Type | Reactivity Order |
| Palladium-Catalyzed Cross-Coupling | I > Br > Cl > F |
| Nucleophilic Aromatic Substitution | F > Cl > Br > I |
| Lithiation (Halogen-Metal Exchange) | I > Br > Cl |
Stepwise Introduction of Diverse Functional Groups
The selective functionalization of this compound can be achieved through a variety of synthetic strategies:
Palladium-Catalyzed Cross-Coupling Reactions: By carefully selecting the catalyst, ligands, and reaction conditions, it is possible to achieve chemoselective coupling at the C-I and C-Br positions. For example, a Sonogashira coupling can be performed at the C-I position, followed by a Suzuki-Miyaura coupling at the C-Br position. nih.govnih.gov
Lithiation-Trapping Sequences: Halogen-metal exchange using organolithium reagents is another powerful tool for selective functionalization. The rate of exchange typically follows the order I > Br > Cl. This allows for the selective formation of an aryllithium species at the most reactive halogen site, which can then be trapped with a wide range of electrophiles. For instance, treatment with a suitable lithium reagent at low temperature would preferentially replace the iodine, and the resulting organometallic intermediate can then react with an electrophile to introduce a new substituent.
Nucleophilic Aromatic Substitution (SNAr): The fluorine atom, being the most electronegative, can be displaced by strong nucleophiles, particularly if the aromatic ring is activated. ossila.comlibretexts.org This reaction is typically performed at the final stage of a synthetic sequence after the less reactive halogens have been functionalized via other means.
Through the judicious application of these strategies, this compound can be used as a linchpin to assemble a diverse array of complex and highly functionalized aromatic compounds, demonstrating its significant value as a versatile building block in organic synthesis.
Development of Novel Synthetic Pathways Enabled by this compound
The unique substitution pattern of this compound facilitates the creation of novel synthetic pathways through the principle of orthogonal functionalization. The significant differences in the reactivity of the carbon-halogen bonds allow for a sequence of selective cross-coupling and substitution reactions. In palladium-catalyzed cross-coupling reactions, the reactivity of the halogens follows the general trend: I > Br > Cl >> F. This predictable hierarchy enables chemists to selectively address one reaction site while leaving the others intact for subsequent transformations.
For instance, the most labile carbon-iodine (C-I) bond can be selectively functionalized via reactions like the Sonogashira or Suzuki coupling, without affecting the C-Br, C-Cl, or C-F bonds. Following this initial modification, the less reactive carbon-bromine (C-Br) bond can be targeted for a second cross-coupling reaction under more forcing conditions or with a different catalyst system. Finally, the carbon-fluorine (C-F) bond, typically inert to cross-coupling, can participate in nucleophilic aromatic substitution (SNAr) reactions. This stepwise approach allows for the controlled, regioselective introduction of up to three different substituents onto the benzene ring, starting from a single, readily available precursor.
A compelling illustration of this strategy is found in the synthesis of potent bioactive molecules, where precise control over substituent placement is critical. While specific literature detailing a multi-step synthesis starting from this compound is not extensively published, the synthetic logic is well-demonstrated with closely related isomers. For example, the similarly structured 4-bromo-3-fluoroiodobenzene is a key starting material in the synthesis of 7-fluoroindazole derivatives, which have been identified as highly selective inhibitors of Factor Xa, a crucial enzyme in the blood coagulation cascade. google.com
The pathway to these inhibitors masterfully exploits the differential reactivity of the iodo and bromo groups. The synthesis commences with a Sonogashira coupling at the most reactive C-I position, followed by a subsequent intramolecular cyclization and a Suzuki coupling at the C-Br position. This sequence showcases how these multi-halogenated building blocks enable the efficient construction of complex heterocyclic systems.
The general, stepwise functionalization strategy that this compound enables can be summarized as follows:
Step 1: Functionalization of the C-I Bond: A palladium-catalyzed cross-coupling reaction, such as a Sonogashira or Suzuki reaction, is performed under mild conditions to selectively replace the iodine atom.
Step 2: Functionalization of the C-Br Bond: The resulting product is then subjected to a second cross-coupling reaction, often requiring a different catalyst or more stringent conditions, to modify the bromine-substituted position.
Step 3: Functionalization of the C-F Bond: The fluorine atom, ortho to a chloro substituent, can then be displaced via a nucleophilic aromatic substitution reaction, introducing a third point of diversity.
This programmed approach provides a highly efficient and modular route to polysubstituted aromatic compounds that would be difficult to access through traditional synthetic methods. The ability to control the sequence of bond formations based on intrinsic reactivity is a cornerstone of modern organic synthesis, and building blocks like this compound are instrumental in the execution of these complex strategies.
The following interactive data table outlines a representative synthetic sequence using a multi-halogenated benzene, illustrating the conditions under which selective functionalization is achieved.
| Step | Reaction Type | Target Halogen | Reagents and Conditions | Product |
| 1 | Sonogashira Coupling | Iodine | Terminal Alkyne, Pd(PPh₃)₂, CuI, Et₃N, THF, rt | Alkynyl-substituted bromochlorofluorobenzene |
| 2 | Suzuki Coupling | Bromine | Arylboronic Acid, Pd(OAc)₂, SPhos, K₃PO₄, Toluene/H₂O, 100 °C | Biaryl-substituted alkynylchlorofluorobenzene |
| 3 | SNAr | Fluorine | Nucleophile (e.g., Amine), K₂CO₃, DMSO, 120 °C | Tri-substituted chlorobenzene (B131634) derivative |
This table demonstrates the practical application of differential halogen reactivity in enabling novel synthetic pathways. Each step proceeds with high selectivity, allowing for the construction of a complex target molecule in a controlled and predictable manner.
Emerging Research Directions and Future Perspectives for 4 Bromo 2 Chloro 3 Fluoroiodobenzene
Exploration of Unconventional Reactivity Patterns and Mechanistic Discoveries
The presence of four distinct halogens on the benzene (B151609) ring of 4-Bromo-2-chloro-3-fluoroiodobenzene invites the exploration of unconventional reactivity patterns. While the differential reactivity of carbon-halogen bonds (C-I < C-Br < C-Cl < C-F) in cross-coupling reactions is well-established, more nuanced and less-explored transformations are ripe for investigation.
One such area is the "halogen dance" reaction, a base-catalyzed intramolecular migration of a halogen atom. For polyhalogenated aromatics, this reaction can lead to a variety of isomers that may be difficult to access through traditional synthetic routes. Mechanistic studies, potentially employing computational methods, could elucidate the factors governing the regioselectivity of such migrations on this specific substrate, considering the electronic and steric influences of the other present halogens. The formation of bromo-bridged transition states has been proposed in the halogen dance of bromobenzene (B47551) derivatives, and similar mechanisms could be operating in the case of this compound.
Furthermore, the interplay between the different halogens could lead to unexpected reactivity. For instance, the iodine atom can be a precursor to hypervalent iodine reagents, which are powerful oxidizing agents and can participate in a wide range of transformations. The development of in-situ generated hypervalent iodine species from this compound could lead to novel and efficient synthetic methods.
Detailed mechanistic investigations into these unconventional reactions will be crucial for unlocking their synthetic potential. This could involve a combination of experimental techniques, such as kinetic studies and isotopic labeling, alongside theoretical calculations to map out reaction pathways and transition states.
Chemo- and Regioselective Functionalization Beyond Traditional Methods
The ability to selectively functionalize each of the four C-halogen bonds in this compound is a key challenge and a significant opportunity. Traditional methods often rely on the inherent reactivity differences of the halogens in metal-catalyzed cross-coupling reactions, where the C-I bond is typically the most reactive. However, achieving selectivity between the C-Br and C-Cl bonds, or activating the highly inert C-F bond, requires more advanced strategies.
Future research will likely focus on the development of highly selective catalyst systems. This could involve the design of ligands that can differentiate between the various halogen substituents based on their electronic and steric properties. For example, catalyst systems that favor oxidative addition into the C-Br bond over the C-Cl bond, or vice versa, would enable a more controlled and sequential functionalization of the molecule.
Beyond metal catalysis, other functionalization strategies are emerging. For instance, the use of organolithium or Grignard reagents can lead to halogen-metal exchange, with the regioselectivity being influenced by factors such as the stability of the resulting aryl anion. Directed ortho-metalation, where a directing group guides the deprotonation to a specific position, could also be explored by first introducing a suitable directing group onto the aromatic ring.
The selective activation of the C-F bond, traditionally the most challenging, is another exciting frontier. Recent advances in C-F bond activation using transition metal complexes or frustrated Lewis pairs could potentially be applied to this compound, opening up new avenues for introducing diverse functional groups at the fluorine-bearing position.
Integration into Flow Chemistry and Automated Synthesis Platforms for Scalability
The precise control over reaction parameters offered by flow chemistry makes it an ideal platform for handling the complex and potentially hazardous reactions involving polyhalogenated compounds. The enhanced heat and mass transfer in microreactors can lead to improved selectivity and yields, particularly in highly exothermic or fast reactions.
For this compound, flow chemistry could be instrumental in achieving selective functionalization. By carefully controlling temperature, pressure, and residence time, it may be possible to favor one reaction pathway over another. For instance, a sequential cross-coupling strategy, where the product of the first reaction is immediately channeled into a second reactor with a different catalyst and reaction conditions, could be implemented in a continuous flow setup. This would streamline the synthesis of complex, multi-substituted aromatic compounds.
Automated synthesis platforms, which combine robotics with flow chemistry or batch reactors, offer the potential for high-throughput screening of reaction conditions and the rapid synthesis of compound libraries. By integrating this compound into such platforms, researchers could efficiently explore a wide range of catalysts, reagents, and reaction parameters to identify optimal conditions for selective functionalization. This approach would accelerate the discovery of novel derivatives with potential applications in materials science and medicinal chemistry.
Potential in Supramolecular Chemistry and Crystal Engineering (e.g., Halogen Bonding Applications)
The presence of four potential halogen bond donors (I, Br, Cl) and one weak halogen bond acceptor (F) makes this compound a highly attractive building block for supramolecular chemistry and crystal engineering. Halogen bonding is a directional, non-covalent interaction that has emerged as a powerful tool for the rational design of crystal structures and functional materials.
The iodine and bromine atoms, being the most polarizable, are expected to be the strongest halogen bond donors. Their interaction with various halogen bond acceptors (e.g., nitrogen or oxygen atoms in other molecules) can be used to construct a wide array of supramolecular architectures, such as chains, sheets, and three-dimensional networks. The directionality of these interactions can be exploited to control the packing of molecules in the solid state, which in turn influences the material's properties.
The chlorine and fluorine atoms can also participate in weaker halogen bonds, providing additional control over the supramolecular assembly. The interplay of multiple halogen bonds of varying strengths and directions could lead to the formation of complex and hierarchical structures with interesting properties, such as porosity or specific host-guest recognition capabilities.
Research in this area would involve the co-crystallization of this compound with a variety of halogen bond acceptors and the detailed structural characterization of the resulting crystals using X-ray diffraction. This would provide valuable insights into the principles governing halogen bonding in highly halogenated systems and could lead to the development of new materials with tailored properties.
Role in Catalyst Design and Ligand Development for Asymmetric Synthesis
The rigid and well-defined geometry of the benzene ring in this compound makes it an interesting scaffold for the development of new ligands for asymmetric catalysis. By selectively functionalizing the different halogen positions with coordinating groups, a variety of chiral ligands with unique steric and electronic properties could be synthesized.
For example, the introduction of two phosphine (B1218219) groups at adjacent positions could lead to a novel bidentate phosphine ligand. The chirality could be introduced either through chiral substituents on the phosphine groups or by creating a planar chiral molecule through appropriate substitution patterns on the benzene ring. The electronic properties of such a ligand would be influenced by the remaining halogen substituents, potentially tuning the catalytic activity and enantioselectivity of the corresponding metal complex.
Furthermore, the polyhalogenated aromatic core could be used to create ligands with specific non-covalent interactions in the catalyst's second coordination sphere. For instance, the halogen atoms could engage in halogen bonding with the substrate or other parts of the catalyst, influencing the stereochemical outcome of the reaction.
The development of such ligands would require a combination of synthetic organic chemistry to prepare the ligand precursors from this compound and coordination chemistry to synthesize and evaluate the corresponding metal catalysts in various asymmetric transformations.
Conclusion
Summary of Key Research Findings and Contributions Related to 4-Bromo-2-chloro-3-fluoroiodobenzene
Dedicated research focusing exclusively on the compound this compound is limited in peer-reviewed literature, with its primary recognition being that of a highly specialized chemical building block. Its principal contribution to chemical science is not derived from studies of its intrinsic properties, but from its structural design as a polyhalogenated aromatic compound. The key finding is its architecture: a benzene (B151609) ring substituted with four different halogen atoms—iodine, bromine, chlorine, and fluorine.
This specific arrangement of substituents makes it a valuable intermediate in organic synthesis. The synthesis of such highly substituted halogenated benzenes typically involves multi-step pathways, potentially including diazotization of a corresponding aniline (B41778) precursor followed by a Sandmeyer-type or Schiemann reaction, and sequential halogenation steps. google.comresearchgate.net The existence of this compound, and others like it, provides synthetic chemists with a powerful tool for constructing complex molecular frameworks. Its value is realized in its potential for programmed, sequential chemical modifications, leveraging the distinct reactivity of each carbon-halogen bond.
Significance of this compound in Advancing Modern Synthetic Organic Chemistry
The true significance of this compound lies in its capacity to facilitate highly controlled, regioselective functionalization, a cornerstone of modern synthetic chemistry. Polyhalogenated aromatics are pivotal in building molecules for pharmaceuticals, agrochemicals, and advanced materials. nih.govopenaccessjournals.com The utility of this specific compound stems from the well-established reactivity hierarchy of halogens in transition-metal-catalyzed cross-coupling reactions.
This differential reactivity allows for a programmed, step-wise approach to synthesis from a single precursor. The carbon-iodine bond is the most reactive site, readily participating in reactions like Suzuki, Sonogashira, or Heck couplings under mild conditions. Once the iodine has been substituted, the carbon-bromine bond can be targeted for a second, different coupling reaction, typically by modifying the catalyst or employing more stringent reaction conditions. The carbon-chlorine bond is considerably more robust and requires highly active, specialized catalyst systems to react, allowing it to be preserved during the initial transformations. The carbon-fluorine bond is the strongest and generally inert to these coupling conditions, but it can be a site for nucleophilic aromatic substitution (SNAr) reactions. ossila.com
This predictable, sequential reactivity allows chemists to introduce up to four different substituents onto an aromatic ring with high precision, a process that would otherwise require lengthy and less efficient synthetic routes. libretexts.org This strategic approach to building molecular complexity from a densely functionalized starting material represents a significant advance in synthetic efficiency.
| Halogen Substituent | Relative Reactivity | Typical Reaction Type | Reaction Order |
|---|---|---|---|
| Iodo (-I) | Highest | Suzuki, Sonogashira, Heck, etc. | 1st |
| Bromo (-Br) | High | Suzuki, Heck, Buchwald-Hartwig, etc. | 2nd |
| Chloro (-Cl) | Moderate to Low | Suzuki, Buchwald-Hartwig (requires specific catalysts) | 3rd |
| Fluoro (-F) | Very Low / Inert | Nucleophilic Aromatic Substitution (SNAr) | 4th |
Future Research Avenues and Persistent Challenges in the Field of Polyhalogenated Aromatics
The field of polyhalogenated aromatics, for which this compound is a prime example, continues to evolve, presenting both persistent challenges and exciting opportunities for future research.
Persistent Challenges:
Ultimate Selectivity: While the reactivity hierarchy of different halogens is a reliable guide, achieving perfect chemoselectivity can be challenging. Side reactions involving the less reactive halogens can occur, leading to product mixtures and reduced yields. This is an even greater challenge in molecules containing multiple identical halogens, where selectivity is governed by more subtle steric and electronic effects. nih.govacs.orgresearchgate.net
Scalable Synthesis: The preparation of complex, multi-halogenated aromatics often involves long, low-yielding synthetic sequences. The high cost and limited availability of these building blocks can hinder their application in large-scale industrial processes. Developing more efficient, economical, and environmentally benign synthetic routes remains a critical goal.
Inert Bond Activation: The selective activation of C-Cl and, particularly, C-F bonds under mild conditions remains a formidable challenge in organic synthesis. researchgate.net While significant progress has been made, the development of general and robust catalytic systems for these transformations is a primary objective.
Future Research Avenues:
Advanced Catalysis: The design of novel transition-metal catalysts with sophisticated ligands is a major frontier. Research is focused on creating catalysts that offer unprecedented levels of selectivity, capable of discriminating between similar C-X bonds and activating traditionally inert bonds under mild conditions. acs.org
Photochemical and Electrochemical Methods: Light- and electricity-driven reactions are emerging as powerful tools for forging new bonds. nih.gov These methods can offer unique reactivity profiles and selectivity compared to traditional thermal methods, potentially enabling new transformations of polyhalogenated compounds under ambient conditions.
New Applications: As the ability to precisely synthesize complex aromatic structures improves, so does the potential to create novel molecules for specific functions. Future work will involve using these polyhalogenated building blocks to develop next-generation pharmaceuticals, agrochemicals with enhanced potency, and organic materials with tailored electronic and photophysical properties. openaccessjournals.comdatainsightsmarket.com
| Area | Description |
|---|---|
| Challenge: Catalyst Selectivity | Developing catalysts to prevent unwanted side reactions and to differentiate between identical halogen atoms on a single molecule. nih.govacs.org |
| Challenge: Synthetic Accessibility | Improving the efficiency, yield, and cost-effectiveness of synthesizing highly substituted polyhalogenated precursors. |
| Challenge: C-Cl and C-F Activation | Discovering mild and general methods for the selective functionalization of strong carbon-chlorine and carbon-fluorine bonds. researchgate.net |
| Future Avenue: Novel Catalyst Design | Exploring new ligands, bimetallic systems, and nanoparticle catalysts to enhance reactivity and control selectivity. acs.org |
| Future Avenue: Alternative Energy Sources | Utilizing photochemistry and electrochemistry to access novel reaction pathways and improve sustainability. nih.gov |
| Future Avenue: Functional Molecules | Applying precise synthetic control to create new drugs, pesticides, and electronic materials with enhanced properties. openaccessjournals.com |
Q & A
Basic: What synthetic strategies are effective for preparing 4-bromo-2-chloro-3-fluoroiodobenzene, and how do directing effects influence halogenation regioselectivity?
Methodological Answer:
Synthesis typically involves sequential halogenation guided by substituent directing effects. For example:
- Step 1: Introduce iodine via electrophilic iodination at the meta position, leveraging the electron-withdrawing nature of adjacent halogens (Cl, F) to direct substitution .
- Step 2: Optimize reaction conditions (e.g., Lewis acids like FeCl₃) to minimize polyhalogenation byproducts.
- Validation: Monitor intermediates using GC-MS or HPLC (>97.0% purity thresholds are common, as seen in similar halogenated benzene derivatives) .
Basic: How can researchers confirm the structural identity of this compound using spectroscopic and crystallographic methods?
Methodological Answer:
- Spectroscopy:
- Crystallography: Use single-crystal X-ray diffraction with SHELXL for refinement, as demonstrated in analogous halogenated aromatics .
Advanced: What computational methods predict the thermodynamic stability and reactivity of this compound in cross-coupling reactions?
Methodological Answer:
- Density Functional Theory (DFT): Calculate bond dissociation energies (BDEs) for C-Br and C-I bonds to assess oxidative addition feasibility in Suzuki-Miyaura couplings .
- Solvent Effects: Simulate polarizable continuum models (PCM) to optimize solvent choice (e.g., DMF vs. THF) for reaction yields.
- Contradiction Handling: If experimental reaction rates deviate from predictions, evaluate steric hindrance from ortho-substituents using molecular docking simulations .
Advanced: How can researchers resolve contradictions between observed and theoretical vibrational spectra for halogenated benzene derivatives?
Methodological Answer:
- IR/Raman Analysis: Compare experimental peaks with DFT-calculated vibrational modes. Discrepancies often arise from crystal packing forces or anharmonicity .
- Case Study: For 4-bromo-2-chloro-6-fluorobenzoic acid (a structural analog), isotopic substitution (e.g., deuterated solvents) clarified mode assignments .
Basic: What purification techniques are optimal for polyhalogenated benzene derivatives like this compound?
Methodological Answer:
- Chromatography: Use silica gel columns with hexane/ethyl acetate gradients; monitor fractions via TLC (Rf ~0.3–0.5 for similar compounds) .
- Recrystallization: Employ ethanol/water mixtures to isolate high-purity crystals (>95.0% recovery, as in catalogued analogs) .
Advanced: How to design kinetic studies for evaluating the compound’s stability under varying pH and temperature conditions?
Methodological Answer:
- Experimental Setup:
Basic: What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
